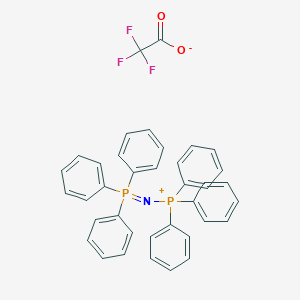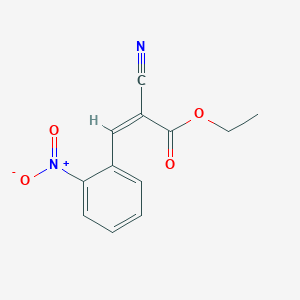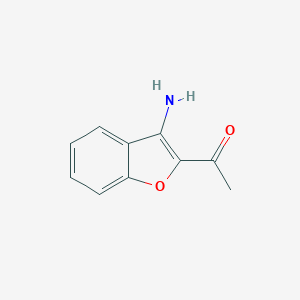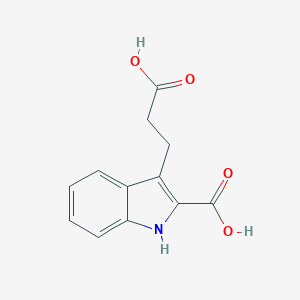
N-(3-aminophenyl)pentanamide
Übersicht
Beschreibung
N-(3-aminophenyl)pentanamide, also known as N-Acetyl-3-aminophenylpentylamine (N-Acetyl-3-APPA), is a chemical compound that has been the subject of extensive research in the field of neuroscience. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
Wissenschaftliche Forschungsanwendungen
Understanding Ion Transport Inhibition
N-(3-Aminophenyl)pentanamide has been explored in the context of ion transport inhibition, particularly focusing on its effects on pendrin activity, a Cl-/I-/HCO3- exchanger crucial for blood pressure and airway function regulation. Pendrin activity, when overexpressed in a human kidney cell line, was notably inhibited by compounds like niflumic acid and tenidap, highlighting the potential of this compound derivatives in managing hypertensive states and respiratory distresses through ion transport modulation (Bernardinelli, Costa, Nofziger, Paulmichl, & Dossena, 2016).
Role in Environmental and Pharmaceutical Applications
In environmental and pharmaceutical research, the breakdown products and interaction products of compounds like this compound are of significant interest. For instance, the degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs) generates by-products such as N-(3,4-dihydroxy phenyl) acetamide, highlighting the importance of understanding the environmental fate and potential toxicity of such compounds and their derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Neuroprotective Potential Exploration
Research into derivatives of compounds like this compound has revealed significant neuroprotective effects, especially in the context of ischemic stroke and degenerative diseases. Studies have shown that derivatives such as 3-N-Butylphthalide (NBP) extracted from celery seeds possess multi-targeted actions on various mechanisms like oxidative stress, mitochondrial dysfunction, and inflammation, offering insights into new therapeutic approaches for neurological conditions (Abdoulaye & Guo, 2016).
Antihypertensive Peptide Generation
Further, fish protein hydrolysates, a rich source of biologically active peptides, have been investigated for their antihypertensive properties. These studies have highlighted the potential of peptides derived from protein hydrolysis, which are rich in amino acids like arginine, valine, and leucine, to act as natural remedies for hypertension by inhibiting Angiotensin Converting Enzyme – I, showcasing the broad therapeutic applications of peptide derivatives from compounds like this compound (Yathisha U.G., Bhat, Karunasagar, & Mamatha B.S., 2019).
Nitrate Leaching and Soil Health
In agricultural research, understanding the interaction of chemical compounds with soil health and nitrate leaching is vital. Strategies to minimize environmental impact while optimizing nutrient use efficiency involve studying the effects of various compounds on soil properties and water quality, potentially influencing future agricultural management practices to reduce nonpoint nitrate loss and improve environmental sustainability (Dinnes, Karlen, Jaynes, Kaspar, Hatfield, Colvin, & Cambardella, 2002).
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZTBGYODQUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408685 | |
| Record name | N-(3-aminophenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59683-84-0 | |
| Record name | N-(3-aminophenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)

![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)



